An In-depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Structure, Synthesis, and Applications
Foreword: Understanding a Versatile Synthetic Intermediate
N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by its systematic name 1,5-diphenyl-1,5-diazapentadienylium chloride, stands as a significant yet specialized reagent in the landscape of organic synthesis. This technical guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive exploration of its molecular architecture, a detailed protocol for its synthesis, and an expert analysis of its reactivity and applications. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles, empowering researchers to leverage this compound's full potential in the creation of complex molecular frameworks.
Molecular Structure and Physicochemical Properties
N-(3-(Phenylamino)allylidene)aniline hydrochloride is a salt, comprising an organic cation, [C₁₅H₁₄N₂]⁺, and a chloride anion, Cl⁻. The cation's core is a conjugated π-system, which is responsible for its characteristic properties and reactivity.
The structure is best understood as a protonated Schiff base derivative. The positive charge is delocalized across the nitrogen atoms and the allylic backbone, a feature that imparts significant stability to the cation while also defining its electrophilic nature. The molecule typically adopts an all-trans (E,E) configuration about its double bonds to minimize steric hindrance, a conformation that is critical for its reactivity in cyclization reactions.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂ | [1] |
| Molecular Weight | 258.75 g/mol | [1][2] |
| Appearance | Yellow to orange solid | |
| Melting Point | 210 °C | |
| Solubility | Soluble in polar solvents like acetonitrile | [1] |
| CAS Number | 28140-60-5 |[2] |
Synthesis and Purification
The synthesis of this compound is a classic example of Schiff base formation via acid-catalyzed condensation. The most common and efficient route involves the reaction of two equivalents of aniline with one equivalent of a malondialdehyde precursor, such as malondialdehyde tetramethyl acetal or 1,1,3,3-tetramethoxypropane, in an acidic medium.
The hydrochloric acid serves a dual purpose: it catalyzes the condensation by protonating the carbonyl (or acetal) oxygen, making it a better leaving group, and it ensures the final product precipitates as the stable hydrochloride salt.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating method for laboratory-scale synthesis.
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (2.0 equivalents) in a mixture of ethanol and water.
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Causality: The ethanol/water system provides sufficient polarity to dissolve the reactants while allowing for the precipitation of the less soluble hydrochloride salt product upon cooling.
-
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the aniline solution while stirring. The formation of anilinium chloride is exothermic.
-
Causality: Pre-forming the anilinium salt and ensuring an acidic environment is crucial for the subsequent catalytic steps.
-
-
Addition of Aldehyde Precursor: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) dropwise to the stirring solution.
-
Causality: This precursor hydrolyzes in situ under acidic conditions to form malondialdehyde, the reactive dicarbonyl species. A slow addition rate controls the reaction and prevents side-product formation.
-
-
Reaction: Heat the mixture to reflux for 2-3 hours. The solution will typically develop a deep red or orange color.
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Causality: The elevated temperature provides the necessary activation energy for the two sequential condensation reactions to proceed to completion.
-
-
Isolation of Crude Product: Cool the reaction mixture first to room temperature, then in an ice bath for 1 hour to maximize precipitation. Collect the resulting crystalline solid by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted aniline. For optimal purity, recrystallize the solid from hot ethanol.
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Trustworthiness: The success of recrystallization is a primary validation of purity. The formation of well-defined crystals from a saturated solution indicates a high degree of molecular homogeneity. The final purity should be confirmed by melting point analysis and spectroscopy.
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Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The spectra are typically recorded in DMSO-d₆ due to the compound's good solubility in this solvent.
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.0 - 12.0 | br s | 1H | N-H | Acidic proton, often broad, position is concentration-dependent. |
| ~8.5 | d | 2H | H-α, H-α' | Protons on carbons adjacent to N⁺ are highly deshielded. |
| ~7.2 - 7.6 | m | 10H | Ar-H | Aromatic protons from the two phenyl rings. |
| ~6.0 | t | 1H | H-β | The central proton of the allylic chain, coupled to the two H-α protons. |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155 | C-α, C-α' | Iminium-like carbons, significantly downfield due to the adjacent positive nitrogen. |
| ~140 | Ar C (ipso) | Aromatic carbons directly attached to nitrogen. |
| ~120 - 130 | Ar C-H | Standard range for protonated aromatic carbons. |
| ~100 | C-β | The central carbon of the allylic chain, shifted upfield relative to the C-α carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[3][4][5]
Table 4: Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3400 | Broad, Strong | N-H stretch | Characteristic of the protonated amine (N⁺-H). |
| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in the phenyl rings. |
| ~1630 | Strong | C=N stretch | The iminium bond stretch, a key feature of the conjugated system. |
| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic) | Vibrations associated with the phenyl rings. |
Reactivity and Synthetic Applications
The synthetic utility of N-(3-(phenylamino)allylidene)aniline hydrochloride stems from the electrophilic nature of its conjugated backbone. It serves as a versatile precursor, particularly in the synthesis of heterocyclic compounds and dyes.[1]
Precursor to Heterocyclic Systems
The diazapentadienylium cation is an effective building block for constructing six-membered heterocyclic rings. For example, in reactions with compounds containing active methylene groups (e.g., malononitrile), it can undergo a condensation-cyclization cascade to form highly substituted pyridine derivatives. The reaction is driven by the formation of a stable aromatic ring.
Intermediate in Dye Synthesis
The extended π-conjugation of the cation is characteristic of organic dyes. The molecule itself is colored, and it can be used as a synthon to build more complex polymethine dyes. These dyes are valuable in various applications, including as sensitizers in photography, in laser technology, and as biological stains and fluorescent probes.[1][6][7] The terminal phenylamino groups can be readily exchanged or modified to tune the absorption and emission properties of the resulting dye molecule.
Safety and Handling
As a laboratory chemical, N-(3-(phenylamino)allylidene)aniline hydrochloride requires careful handling.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. It is potentially harmful if swallowed.[8]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, kept in a dry and cool place to prevent degradation.[9]
Conclusion
N-(3-(Phenylamino)allylidene)aniline hydrochloride is a valuable and reactive intermediate. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. A thorough understanding of its delocalized cationic structure is key to appreciating its role as an electrophilic building block for a variety of heterocyclic and dye-based molecular targets. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.
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